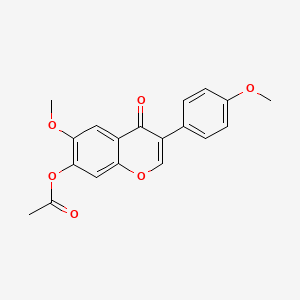
Isoflavone, 7-hydroxy-4',6-dimethoxy-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate is a naturally occurring compound found in various plants, particularly in the Fabaceae family. Isoflavones are a class of flavonoids known for their phytoestrogenic properties, meaning they can mimic or modulate the action of estrogen in the body. This specific isoflavone derivative has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate typically involves the acetylation of the parent isoflavone compound. The process begins with the isolation of the parent isoflavone, which can be achieved through extraction from plant sources or chemical synthesis. The acetylation reaction is carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate involves large-scale extraction from plant sources or chemical synthesis. The extracted or synthesized isoflavone is then subjected to acetylation using industrial-grade reagents and solvents. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the isoflavone.
Substitution: Various substituted isoflavone derivatives depending on the nucleophile used.
科学研究应用
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its phytoestrogenic effects, which may have implications in hormone replacement therapy and cancer prevention.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
The mechanism of action of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate involves its interaction with estrogen receptors in the body. As a phytoestrogen, it can bind to estrogen receptors and modulate their activity, either mimicking or antagonizing the effects of endogenous estrogen. This interaction can influence various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Genistein: Another well-known isoflavone with similar phytoestrogenic properties.
Daidzein: A structurally related isoflavone with comparable biological activities.
Biochanin A: An isoflavone with similar antioxidant and anti-inflammatory properties.
Uniqueness
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other isoflavones. Its acetylated form may also enhance its stability and bioavailability, making it a valuable compound for various applications.
属性
CAS 编号 |
4253-19-4 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
[6-methoxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-18-9-16-14(8-17(18)23-3)19(21)15(10-24-16)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
InChI 键 |
OLSFYFUZJCERJF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


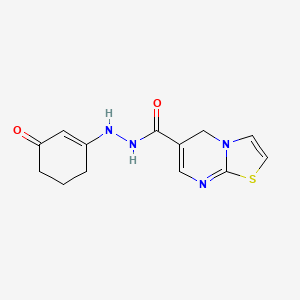
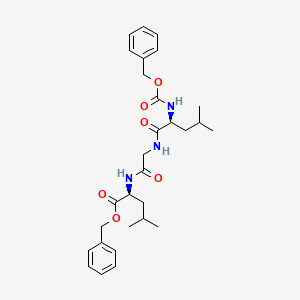

![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
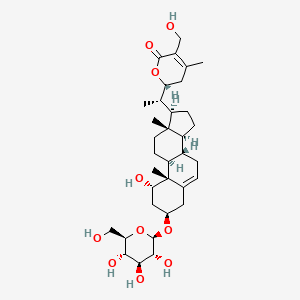

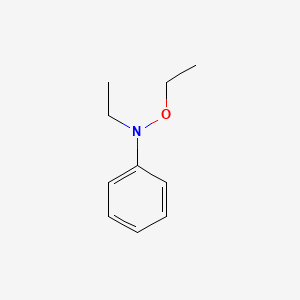
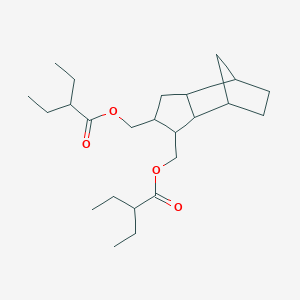
![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
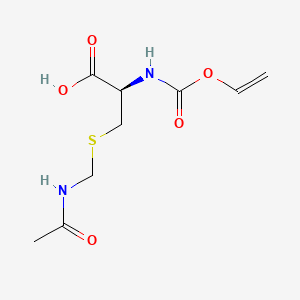
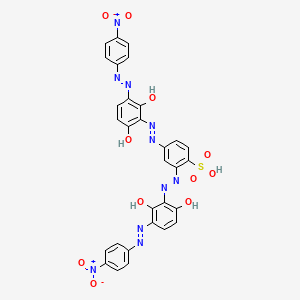
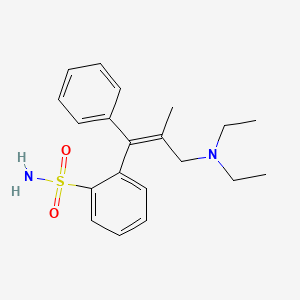
![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

